molecular formula C8H6BrNS B11878186 5-(Bromomethyl)thieno[2,3-b]pyridine

5-(Bromomethyl)thieno[2,3-b]pyridine

Cat. No.: B11878186
M. Wt: 228.11 g/mol
InChI Key: YFTUQSLHOZFYGC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)thieno[2,3-b]pyridine (CAS 2091064-20-7) is a versatile brominated heterocyclic building block with the molecular formula C8H6BrNS and a molecular weight of 228.11 . The reactive bromomethyl group at the 5-position makes this compound a valuable intermediate for synthetic organic chemistry, particularly in the development of novel bioactive molecules through nucleophilic substitution reactions. Thieno[2,3-b]pyridine derivatives are a prominent scaffold in medicinal chemistry with a broad spectrum of documented pharmacological activities. Research highlights their significant potential as anticancer agents; for instance, certain derivatives have been shown to target epithelial-mesenchymal transition in aggressive cancers like triple-negative breast cancer by modulating CD15s and CD44 expression in cancer stem cells . Other studies have identified thieno[2,3-b]pyridine analogues as potent inhibitors of hepatic gluconeogenesis, presenting a promising therapeutic strategy for managing type 2 diabetes mellitus . Furthermore, this chemical class has demonstrated potent antiplasmodial activity, with specific compounds acting as selective inhibitors of Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK-3), a promising target for novel antimalarial drugs . The diverse research applications of this core structure extend to other areas, including the synthesis of antiviral, anti-inflammatory, and antimicrobial agents . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

5-(bromomethyl)thieno[2,3-b]pyridine

InChI

InChI=1S/C8H6BrNS/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4H2

InChI Key

YFTUQSLHOZFYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=C(C=C21)CBr

Origin of Product

United States

Synthetic Methodologies for Thieno 2,3 B Pyridine Systems with Bromomethyl Functionality Potential

Strategies for Constructing the Thieno[2,3-b]pyridine (B153569) Core

The formation of the fused thieno[2,3-b]pyridine ring system can be accomplished through several elegant and efficient synthetic strategies. These methods often involve the sequential or concerted formation of the thiophene (B33073) and pyridine (B92270) rings.

Intramolecular cyclization reactions are powerful tools for the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles, and the Gewald reaction, a multicomponent reaction to form 2-aminothiophenes, are prominent examples.

The Thorpe-Ziegler reaction can be adapted to construct the thiophene ring onto a pre-existing pyridine core. This typically involves a 2-mercaptopyridine derivative bearing a cyanomethyl group at the 3-position. Base-mediated cyclization then leads to the formation of the thieno[2,3-b]pyridine skeleton. The reaction is tolerant to a wide range of substituents and functional groups.

The Gewald reaction provides a versatile route to highly substituted 2-aminothiophenes, which can serve as precursors for the subsequent annulation of the pyridine ring. arkat-usa.orgsciforum.net The reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. arkat-usa.orgsciforum.net By choosing appropriate starting materials, a thiophene with substituents amenable to pyridine ring formation can be synthesized. For instance, a 2-aminothiophene with a cyano or ester group at the 3-position can undergo subsequent cyclization to form the thieno[2,3-b]pyridine system.

Reaction Type Key Reactants General Conditions Outcome
Thorpe-Ziegler2-(Cyanomethylthio)nicotinonitrile derivativesBase (e.g., NaOEt, KOH) in a suitable solvent (e.g., EtOH, DMF)Intramolecular cyclization to form the 3-aminothieno[2,3-b]pyridine core.
Gewald-typeKetone/Aldehyde, Active methylene nitrile, Elemental sulfurBase (e.g., morpholine, triethylamine) in a solvent like ethanol or DMF.Formation of a polysubstituted 2-aminothiophene, a key intermediate for thieno[2,3-b]pyridine synthesis.

This table provides a generalized overview of intramolecular cyclization reactions for the synthesis of the thieno[2,3-b]pyridine core.

Cascade or tandem reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems from simple starting materials in a single operation. scielo.brrsc.orgresearchgate.net These reactions involve a sequence of intramolecular and/or intermolecular transformations, leading to the rapid construction of the desired molecular framework.

For the synthesis of substituted thieno[2,3-b]pyridines, cascade reactions can be designed to form both the thiophene and pyridine rings in a sequential manner. scielo.brrsc.orgscielo.br For example, the reaction of 2-acyl-1,1,3,3-tetracyanopropenide salts with mercaptoacetic esters can lead to the formation of highly substituted 3,6-diamino-4-aroyl-5-cyanothieno[2,3-b]pyridine-2-carboxylates through a cascade heterocyclization process. Such strategies are highly valuable for generating libraries of substituted thieno[2,3-b]pyridines for various applications.

Annulation reactions, where a new ring is fused onto an existing one, are a cornerstone of heterocyclic synthesis. In the context of thieno[2,3-b]pyridines, this can involve either the annulation of a thiophene ring onto a pyridine precursor or the formation of a pyridine ring on a thiophene template.

A common approach involves starting with a substituted pyridine, such as a 2-chloronicotinonitrile or a pyridine-2(1H)-thione. researchgate.net Reaction with a suitable reagent containing a sulfur atom and a carbon chain can lead to the formation of the thiophene ring. For instance, the reaction of a 3-cyanopyridine-2(1H)-thione with an α-halo ketone or α-haloacetonitrile can proceed via S-alkylation followed by an intramolecular cyclization to afford the thieno[2,3-b]pyridine system. nih.gov

Starting Material Reagent Key Transformation Product
3-Cyanopyridine-2(1H)-thioneα-Halo ketoneS-alkylation followed by intramolecular cyclization2-Substituted-3-aminothieno[2,3-b]pyridine
2-ChloronicotinonitrileMercaptoacetate derivativeNucleophilic substitution followed by cyclizationThieno[2,3-b]pyridine-2-carboxylate
2-Aminothiophene derivative1,3-Dicarbonyl compoundCondensation and cyclizationSubstituted thieno[2,3-b]pyridine

This interactive data table summarizes various annulation and ring closure strategies for the synthesis of the thieno[2,3-b]pyridine core.

Methods for Introducing Bromomethyl Groups onto Aromatic and Heteroaromatic Systems

Once the 5-methylthieno[2,3-b]pyridine precursor is synthesized, the next crucial step is the introduction of the bromine atom onto the methyl group. This is typically achieved through radical bromination.

The benzylic or allylic-type position of a methyl group on a heteroaromatic ring, such as the 5-position of thieno[2,3-b]pyridine, is susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low and constant concentration of bromine radicals, minimizing side reactions such as electrophilic aromatic substitution on the ring. daneshyari.com

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV irradiation). The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized thienopyridinylmethyl radical. This radical then reacts with a molecule of bromine (generated from NBS) to form the desired 5-(bromomethyl)thieno[2,3-b]pyridine and a new bromine radical, which propagates the chain. daneshyari.com

Table of Radical Bromination Conditions

Substrate Brominating Agent Initiator Solvent General Outcome

This interactive table outlines typical conditions for the radical bromination of a methyl-substituted thieno[2,3-b]pyridine.

Achieving selectivity in the bromination of heteroaromatic compounds is crucial to avoid unwanted side reactions. The use of NBS in non-polar solvents under radical conditions generally favors side-chain bromination over ring halogenation. The choice of reaction conditions, including the initiator, solvent, and temperature, can be optimized to maximize the yield of the desired bromomethyl derivative. It is important to carefully control the stoichiometry of NBS to prevent di- or tri-bromination of the methyl group.

Convergent and Divergent Synthesis Strategies Incorporating Bromomethyl Building Blocks

Convergent and divergent strategies offer flexible pathways to the thieno[2,3-b]pyridine core. Convergent synthesis involves preparing separate, complex fragments of the target molecule and then combining them in the final stages. In contrast, a divergent approach begins with a common intermediate that is progressively modified to yield a variety of related structures.

A key strategy in the synthesis of thieno[2,3-b]pyridines involves building one ring onto a pre-existing, functionalized monocyclic precursor. nih.gov This approach leverages the chemistry of bromomethyl-substituted thiophenes or pyridines as foundational building blocks. For instance, a synthetic route may utilize a 2-bromomethyl-5-carbomethoxythiophene, where the bromomethyl group provides a reactive handle for subsequent annulation reactions to form the pyridine ring. researchgate.net This method is exemplified by the synthesis of 5-(thieno[2,3-b]pyridin-2-yl)-2-thiophenecarboxylates. researchgate.net Similarly, various 2-(bromomethyl)-5-aryl-thiophene derivatives can be prepared and serve as precursors. nih.gov These strategies are advantageous as they allow for the early introduction of desired substituents onto the starting ring system, which are then carried through to the final bicyclic product.

Starting Material ExampleSynthetic ApproachResulting ScaffoldReference
2-Bromomethyl-5-carbomethoxythiopheneAnnulation to form the pyridine ring5-(thieno[2,3-b]pyridin-2-yl) derivative researchgate.net
Substituted PyridinesCyclization to form the thiophene ringThieno[2,3-b]pyridine nih.gov
Substituted ThiophenesCyclization to form the pyridine ringThieno[2,3-b]pyridine nih.gov

One of the most prevalent and versatile methods for constructing the thieno[2,3-b]pyridine skeleton involves the reaction of a pyridine precursor with an α-halo carbonyl compound or α-haloacetonitrile. nih.gov This approach typically begins with a substituted 3-cyanopyridine-2(1H)-thione. researchgate.net The thione is first S-alkylated with an α-halo reagent, such as chloroacetonitrile or an α-haloketone, followed by an intramolecular cyclization. mdpi.comresearchgate.net

This cyclization, often a Thorpe-Ziegler reaction, involves the nucleophilic attack of the carbanion generated from the methylene group (activated by the adjacent cyano or carbonyl group) onto the nitrile carbon of the pyridine ring, leading to the formation of a 3-aminothieno[2,3-b]pyridine derivative. researchgate.net For example, reacting 3-cyanopyridine-2(1H)-thiones with chloroacetonitrile yields 3-aminothieno[2,3-b]pyridine-2-carbonitriles. researchgate.netresearchgate.net Similarly, the use of α-haloketones like chloroacetone leads to the corresponding 2-acyl-3-aminothieno[2,3-b]pyridines. mdpi.com The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

This synthetic route is widely adopted due to the commercial availability of diverse α-halo carbonyl compounds and the generally high yields obtained. nih.govmdpi.com

Pyridine Precursorα-Halo ReagentReaction TypeProductReferences
3-Cyanopyridine-2(1H)-thioneChloroacetonitrileS-alkylation, Thorpe-Ziegler cyclization3-Aminothieno[2,3-b]pyridine-2-carbonitrile researchgate.netresearchgate.net
2-Sulfanyl-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrileChloroacetoneS-alkylation, Intramolecular cyclization1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one mdpi.com
3-Cyanopyridine-2(1H)-thioneEthyl chloroacetateS-alkylation, Thorpe-Ziegler cyclizationEthyl 3-aminothieno[2,3-b]pyridine-2-carboxylate mdpi.comresearchgate.net

Advanced Synthetic Techniques for Thienopyridine Scaffolds

To improve upon classical synthetic methods, advanced techniques are often employed to reduce reaction times, increase yields, and minimize by-products.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic systems, including thieno[2,3-b]pyridines and related structures. scielo.br This technique utilizes microwave irradiation to produce rapid and uniform heating, which can dramatically accelerate reaction rates compared to conventional heating methods. nih.gov

In the context of thienopyridine synthesis, microwave irradiation has been successfully applied in various reaction steps. For example, the one-pot, three-component synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids from an ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate precursor was optimized under microwave conditions, achieving good to excellent yields in 40-60 minutes. researchgate.net Conventional heating methods often require several hours for similar transformations. nih.gov The benefits of microwave-assisted synthesis include not only a significant reduction in reaction time but also an improvement in reaction efficiency and a decrease in the formation of by-products. scielo.br

Reaction TypePrecursorConditionsTimeAdvantageReference
Three-component reactionEthyl 3-aminothieno[2,3-b]pyridine-2-carboxylateMicrowave, Dioxane, 110 °C40-60 minRapid, good to excellent yields researchgate.net
AromatizationDihydropyridine derivativeMicrowave irradiationMinutesRapid, good yields nih.gov
Multicomponent reactionMalononitrile, CS₂, Ethyl bromoacetateMicrowave, 900 W3 minRapid synthesis of thiophene precursor ekb.eg

Chemical Transformations and Reaction Pathways of Bromomethyl Functionalized Thieno 2,3 B Pyridine Analogues

Reactivity of the Bromomethyl Moiety

The bromomethyl group is analogous to a benzylic bromide, exhibiting enhanced reactivity due to the stabilization of reaction intermediates by the adjacent aromatic thieno[2,3-b]pyridine (B153569) ring system. This reactivity is primarily centered around the carbon-bromine bond, which serves as a key site for functionalization.

Nucleophilic Substitution Reactions with Various Nucleophiles

The C-Br bond in the 5-(bromomethyl) group is highly susceptible to cleavage by nucleophiles, making nucleophilic substitution a primary pathway for derivatization. This S N 2-type reaction allows for the introduction of a diverse range of functional groups by displacing the bromide ion. Various sulfur, nitrogen, and oxygen-based nucleophiles can be employed to generate novel analogues.

For instance, the reaction of 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives with α-halo ketones or esters demonstrates a similar principle. The sulfur atom acts as a nucleophile, attacking the electrophilic carbon bearing the halogen, leading to the formation of a new carbon-sulfur bond and subsequent cyclization to form the thieno[2,3-b]pyridine core. mdpi.com Analogously, 5-(bromomethyl)thieno[2,3-b]pyridine can react with various nucleophiles to afford a range of substituted products.

NucleophileReagent ExampleResulting Functional GroupProduct Class
ThiolateSodium thiomethoxide (NaSMe)-CH₂SMeThioether
AmineAmmonia (NH₃)-CH₂NH₂Primary Amine
AlkoxideSodium methoxide (B1231860) (NaOMe)-CH₂OMeEther
CyanideSodium cyanide (NaCN)-CH₂CNNitrile
Azide (B81097)Sodium azide (NaN₃)-CH₂N₃Azide

These reactions are fundamental in extending the molecular framework, providing precursors for further synthetic manipulations or for biological evaluation.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. However, in the context of this compound analogues that also contain a halogen on the aromatic core, regioselectivity becomes a critical consideration.

Suzuki Coupling : This reaction couples an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst. wikipedia.org Studies on analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, have shown that Suzuki coupling occurs selectively at the sp²-hybridized carbon-bromine bond on the aromatic ring, leaving the bromomethyl group's sp³-hybridized C-Br bond intact. nih.govresearchgate.net This indicates that for a hypothetical "5-bromomethyl-X-bromo-thieno[2,3-b]pyridine," the Suzuki reaction would preferentially occur at the X-bromo position. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Stille Coupling : The Stille reaction couples an organohalide with an organotin compound (stannane), also catalyzed by palladium. organic-chemistry.org Similar to the Suzuki reaction, the reactivity order for the organohalide is typically I > Br > Cl for sp²-hybridized carbons. wikipedia.orglibretexts.org The benzylic-type C-Br bond of the bromomethyl group is generally less reactive than an aryl bromide under standard Stille conditions. The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base. This reaction is typically used with aryl or vinyl halides. While benzylic halides can undergo Heck-type reactions, the conditions often differ, and side reactions can be prevalent. For thieno[2,3-b]pyridine systems, the Heck reaction is more commonly applied to C-H functionalization or coupling at a halogenated position on the aromatic core itself. mdpi.com

ReactionCoupling PartnersCatalyst System (Typical)Bond Formed
SuzukiAryl/Vinyl Halide + Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)C(sp²)-C(sp²) or C(sp²)-C(sp³)
StilleAryl/Vinyl Halide + OrganostannanePd(PPh₃)₄, LigandsC(sp²)-C(sp²) or C(sp²)-C(sp)
HeckAryl/Vinyl Halide + AlkenePd(OAc)₂, Base (e.g., Et₃N)C(sp²)-C(sp²)

Rearrangement Processes Induced by Bromomethyl Reactivity

The reactivity of the bromomethyl group can be harnessed to induce skeletal rearrangements. A plausible transformation is the Sommelet–Hauser rearrangement. This reaction requires the initial conversion of the bromomethyl group into a quaternary ammonium (B1175870) salt. For example, this compound can be treated with a tertiary amine, such as trimethylamine, to form the corresponding benzyl-type trimethylammonium salt.

Upon treatment with a strong base like sodium amide (NaNH₂), this salt can undergo the Sommelet–Hauser rearrangement. wikipedia.org The mechanism involves the deprotonation of a methyl group on the nitrogen to form an ylide. This ylide then undergoes a dntb.gov.uaresearchgate.net-sigmatropic rearrangement, followed by aromatization, to yield a new product where a methyl group has been formally transferred to the ortho position on the aromatic ring (the C6 position). wikipedia.org This pathway offers a unique method for C-alkylation of the pyridine (B92270) ring adjacent to the original site of functionalization.

Reactions Leading to Annulated or Fused Systems

The bromomethyl group is an excellent electrophilic partner for intramolecular cyclization reactions, leading to the formation of new fused ring systems. By first introducing a nucleophilic moiety onto the thieno[2,3-b]pyridine core, the bromomethyl group can react intramolecularly to construct an additional ring.

For example, a derivative such as 3-amino-5-(bromomethyl)thieno[2,3-b]pyridine-2-carboxamide could potentially undergo intramolecular N-alkylation to form a fused dihydropyrazinone ring system. Similarly, syntheses of pyridothienopyrimidines have been achieved through the cyclization of suitably functionalized thieno[2,3-b]pyridines, which are themselves formed by reacting a pyridine-2(1H)-thione with a halo-compound. researchgate.netresearchgate.net This demonstrates the principle of using the reactivity of a halo-alkyl group to build fused heterocyclic structures. These intramolecular cyclizations are powerful strategies for building complex, polycyclic molecules from relatively simple precursors. scielo.brresearchgate.net

Transformations of the Thieno[2,3-b]pyridine Core in the Presence of Bromomethyl Functionality

While the bromomethyl group is a primary site of reactivity, its presence also influences the chemical behavior of the aromatic thieno[2,3-b]pyridine core itself.

Aromatic Electrophilic Substitution

The thieno[2,3-b]pyridine ring system can undergo aromatic electrophilic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the pyridine nitrogen. The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. rsc.org

The 5-(bromomethyl) group (-CH₂Br) exerts a complex influence. The methylene (B1212753) (-CH₂-) portion is an alkyl group, which is typically activating and ortho-, para-directing. libretexts.org Conversely, the bromine atom is deactivating due to its inductive electron-withdrawing effect. libretexts.org For electrophilic attack, the activating effect of the alkyl portion generally dominates the directing influence. Therefore, the 5-(bromomethyl) group would be expected to direct incoming electrophiles primarily to the C4 and C6 positions of the pyridine ring. The thiophene (B33073) ring is generally more susceptible to electrophilic attack than the pyridine ring, and substitution at the C2 or C3 positions could also occur, depending on the reaction conditions and the specific electrophile used. Kinetic studies on the parent thieno[2,3-b]pyridine system have helped to establish the relative reactivity of the different positions on the core. rsc.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the thieno[2,3-b]pyridine ring system is a critical pathway for introducing various functional groups. The reactivity of the heterocyclic core is dictated by the electron-deficient nature of the pyridine ring, which is further influenced by the fused thiophene ring.

The pyridine ring within the thieno[2,3-b]pyridine nucleus is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C4 and C6). researchgate.netyoutube.comquora.com This is because the electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. researchgate.netquora.com Consequently, halogens or other suitable leaving groups located at the C4 or C6 positions are readily displaced by a variety of nucleophiles.

While the bromomethyl group at C5 is primarily reactive towards SN2-type substitutions, the aromatic core can undergo SNAr if a suitable leaving group is present on the ring. For instance, the synthesis of 4-substituted thieno[2,3-b]pyridines often proceeds through a halogenated intermediate. Research has demonstrated the regioselective bromination of the thieno[2,3-b]pyridine core at the C4 position. researchgate.net This 4-bromo derivative serves as a versatile building block for subsequent substitution and cross-coupling reactions, allowing for the introduction of aryl, amino, and other groups. researchgate.net

The reaction typically follows the addition-elimination mechanism characteristic of SNAr processes. youtube.comyoutube.com A nucleophile attacks the electron-deficient carbon bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate. The aromaticity is then restored upon the expulsion of the leaving group.

Table 1: Nucleophilic Aromatic Substitution on Halogenated Thieno[2,3-b]pyridine Analogues

Position of Leaving Group Nucleophile Product Type Reaction Conditions
C4-Br Amines, Boronic Acids 4-Amino/Aryl-thieno[2,3-b]pyridines Palladium-catalyzed cross-coupling or direct substitution

Note: This table represents expected reactivity based on established principles of SNAr on pyridine-like systems.

Selective Oxidation and Reduction Reactions

The thieno[2,3-b]pyridine nucleus contains two heteroatoms, nitrogen and sulfur, that can undergo selective oxidation to provide derivatives with altered electronic and steric properties. Conversely, the aromatic system can be subjected to reduction reactions.

Selective Oxidation: The oxidation of thieno[2,3-b]pyridines can occur at either the pyridine nitrogen or the thiophene sulfur, depending on the oxidant and reaction conditions. nih.gov

N-Oxidation: Treatment with peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, typically leads to the formation of the corresponding thieno[2,3-b]pyridine N-oxide. nih.gov The resulting N-oxide can then be used in further functionalization reactions.

S-Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide). nih.gov The use of controlled amounts of an oxidant at low temperatures can favor the formation of the sulfoxide, while stronger conditions or an excess of the oxidizing agent will yield the sulfone. nih.gov

Oxidative Dimerization: In some cases, such as with 3-aminothieno[2,3-b]pyridine-2-carboxamides, treatment with an oxidant like sodium hypochlorite (B82951) (NaOCl) does not lead to simple N- or S-oxidation. Instead, it can induce an unusual oxidative dimerization, resulting in the formation of complex polycyclic ensembles through the cleavage of N-H and C=C bonds. nih.gov

Table 2: Selective Oxidation of the Thieno[2,3-b]pyridine Core

Reagent Site of Oxidation Product
H₂O₂ / Acetic Acid Pyridine Nitrogen Thieno[2,3-b]pyridine N-oxide
m-CPBA (1 equiv.) Thiophene Sulfur Thieno[2,3-b]pyridine S-oxide
m-CPBA (>2 equiv.) Thiophene Sulfur Thieno[2,3-b]pyridine S,S-dioxide

Selective Reduction: Reduction of the thieno[2,3-b]pyridine system can target either the pyridine ring or functional groups like N-oxides.

Reduction of N-Oxides: Thieno[2,3-b]pyridine N-oxides can be deoxygenated to regenerate the parent heterocycle using various reducing agents, a common strategy in heterocyclic synthesis.

Reduction of the Pyridine Ring: The pyridine ring is generally more susceptible to reduction than the thiophene ring. Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium can selectively reduce the pyridine ring to afford a tetrahydrothieno[2,3-b]pyridine. tcichemicals.comyoutube.com Another method involves the reduction of pyridinium (B92312) salts or ylides with sodium borohydride (B1222165) (NaBH₄), which selectively reduces the pyridinium moiety to a di- or tetrahydropyridine (B1245486) derivative. nih.gov

Ring-Opening Reactions of the Thienopyridine System

While the thieno[2,3-b]pyridine system is generally stable, ring-opening reactions of either the thiophene or pyridine ring can be achieved under specific chemical or metabolic conditions, providing a route to highly functionalized open-chain or alternative heterocyclic structures.

Thiophene Ring Opening: The thiophene ring is the more common site for cleavage in thienopyridine systems.

Metabolic Ring Opening: A well-documented example of thiophene ring opening occurs during the metabolic activation of thienopyridine antiplatelet drugs like clopidogrel (B1663587) and prasugrel. nih.govnih.govwikipedia.orgwikipedia.orgclinpgx.org Although these drugs are often based on a reduced tetrahydrothienopyridine core, the principle is relevant. The thiophene ring is oxidized by cytochrome P450 (CYP) enzymes to form an unstable intermediate, which then undergoes ring opening to generate a reactive thiol metabolite. wikipedia.orgwikipedia.org This thiol is the active form of the drug that binds to its target receptor.

Reductive Desulfurization: A classic chemical method for thiophene ring opening is reductive desulfurization using Raney Nickel. wikipedia.orgmasterorganicchemistry.com This reagent is highly effective at cleaving carbon-sulfur bonds. wikipedia.orgmasterorganicchemistry.com Treatment of a thieno[2,3-b]pyridine derivative with Raney Nickel would be expected to cleave the thiophene ring, remove the sulfur atom, and saturate the remaining carbon atoms with hydrogen. This process would convert the bicyclic thieno[2,3-b]pyridine into a 2,3-disubstituted pyridine derivative. For example, a this compound would yield a pyridine substituted at the 2- and 3-positions with alkyl chains. wikipedia.orgoup.com

These ring-opening strategies are synthetically valuable for transforming the thienopyridine scaffold into different classes of compounds, leveraging the inherent reactivity of the thiophene moiety.

Strategic Utilization in Advanced Organic Synthesis

Role as Versatile Intermediates for Polyfunctionalized Heterocycles

The bromomethyl group in 5-(Bromomethyl)thieno[2,3-b]pyridine serves as a highly reactive electrophilic site, making it an excellent precursor for the synthesis of a wide array of polyfunctionalized thieno[2,3-b]pyridine (B153569) derivatives. This reactivity is harnessed in nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles, leading to the introduction of new functional groups and the construction of more complex heterocyclic systems.

For instance, the reaction of thieno[2,3-b]pyridine derivatives with reagents like chloroacetonitrile or ethyl chloroacetate can lead to the formation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles and the corresponding 2-carboxylates. These compounds, in turn, can be used as precursors for synthesizing fused pyridothienopyrimidines researchgate.net. The versatility of the thieno[2,3-b]pyridine core is further demonstrated by its incorporation into larger structures with potential pharmacological activities, such as anticancer, antiviral, and anti-inflammatory agents researchgate.netnih.gov.

The general synthetic utility of thieno[2,3-b]pyridines as intermediates is well-established. They are key starting materials for a variety of condensed heterocyclic systems researchgate.net. The synthesis of these complex molecules often relies on the strategic functionalization of the initial thieno[2,3-b]pyridine ring, a process where intermediates like this compound play a pivotal role. The ability to introduce diverse substituents allows for the fine-tuning of the molecule's properties, which is essential for developing new therapeutic agents and functional materials nih.gov.

Synthesis of Fused Polycyclic Systems (e.g., bis-thienopyridines)

The construction of larger, fused polycyclic systems containing the thieno[2,3-b]pyridine unit is a significant area of research. This compound and related bromoacetyl derivatives are instrumental in synthesizing these complex architectures, such as bis-thienopyridines. These molecules feature two thienopyridine units linked together, often through a spacer molecule.

An expedient method for synthesizing novel bis[thienopyridines] involves the reaction of bis-bromoacetyl derivatives with 2-mercaptonicotinonitrile derivatives arkat-usa.orgresearchgate.net. For example, bis(thienopyridines) linked to a diphenyl ether moiety have been successfully synthesized by reacting a bis(2-bromoethanone) with appropriate pyridinethiones in the presence of sodium ethoxide researchgate.net. This approach highlights the utility of bromo-functionalized precursors in building complex, multi-core heterocyclic structures.

The synthesis of new tetracyclic heteroaromatic systems containing the thieno[2,3-b]pyridine ring has also been achieved through cascade synthesis methodologies rsc.org. These advanced synthetic strategies enable the rapid construction of complex molecular frameworks from simpler starting materials. While not directly starting from this compound, these methods underscore the importance of the thieno[2,3-b]pyridine core in accessing novel fused polycyclic systems with unique electronic and biological properties.

Below is a table summarizing examples of synthesized fused heterocyclic systems.

Starting Material TypeReagentResulting SystemReference
bis(2-bromoethanone)Pyridinethionesbis(thienopyridines) linked to diphenyl ether researchgate.net
2-mercaptonicotinonitrile derivativesbis-bromoacetyl derivativesbis(thieno[2,3-b]pyridines) arkat-usa.orgresearchgate.net
Stabilised ylides(via Flash vacuum pyrolysis)Naphtho-, phenanthro-, benzothieno-, and benzofuro-fused thieno[2,3-b]pyridine systems rsc.org

Diversification of Thienopyridine Derivatives via Bromomethyl Transformations

The chemical reactivity of the bromomethyl group is the cornerstone for the diversification of thieno[2,3-b]pyridine derivatives. This group readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and molecular fragments at the 5-position of the thieno[2,3-b]pyridine core.

A general strategy for creating diverse thieno[2,3-c]pyridine derivatives (an isomer of the [2,3-b] system) involves a denitrogenative transformation of a fused 1,2,3-triazole precursor. This process can be influenced by the choice of nucleophile, leading to the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines and their corresponding esters through a nucleophilic insertion mechanism d-nb.infonih.gov. This illustrates how a reactive site on the pyridine-fused thiophene (B33073) can be transformed to generate a library of new compounds.

The transformation of the bromomethyl group can be used to append other heterocyclic rings or functional moieties. For example, reaction with nitrogen-based nucleophiles can yield amines, reaction with sulfur nucleophiles can produce thioethers, and reaction with oxygen nucleophiles can lead to ethers or esters. Each of these new derivatives possesses different chemical and physical properties, which can be explored for various applications.

The table below outlines potential transformations of the bromomethyl group and the resulting functionalized products.

NucleophileResulting Functional GroupProduct Class
R-NH2 (Amine)-CH2-NH-RSubstituted Amines
R-SH (Thiol)-CH2-S-RThioethers
R-OH (Alcohol)-CH2-O-REthers
R-COO- (Carboxylate)-CH2-O-CO-REsters
CN- (Cyanide)-CH2-CNNitriles

These transformations are fundamental in synthetic organic chemistry for building molecular complexity and are widely applied in the development of new pharmaceuticals and materials based on the thieno[2,3-b]pyridine scaffold.

Mechanistic and Computational Investigations of Reaction Pathways for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research focused on the mechanistic and computational investigation of This compound . The existing body of research on the thieno[2,3-b]pyridine scaffold is primarily centered on the synthesis of various derivatives and the evaluation of their biological activities, particularly as potential therapeutic agents.

While general principles of organic chemistry allow for predictions about the reactivity of the bromomethyl group, detailed, published studies elucidating specific reaction mechanisms, applying computational chemistry to predict its reactivity, or spectroscopically characterizing its reaction intermediates are not available. The information presented below is therefore based on foundational mechanistic concepts and computational studies performed on analogous, rather than identical, chemical systems.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 5-(Bromomethyl)thieno[2,3-b]pyridine, and how should it be stored to maintain stability?

  • Answer: The compound has a molecular formula of C₇H₄BrNS, a molecular weight of 214.08 g/mol, and a boiling point of 278.0±20.0°C at 760 mmHg. Stability requires storage at 2–8°C in dark conditions to prevent degradation, as brominated heterocycles are often light-sensitive .

Q. What synthetic routes are commonly employed to prepare thieno[2,3-b]pyridine derivatives, and what critical reaction conditions must be controlled?

  • Answer: Two primary methods are:

  • S-Alkylation followed by cyclization: Reacting α-halo carbonyl compounds (e.g., chloroacetone) with thiol intermediates in sodium ethoxide under reflux to form S-alkyl derivatives, which cyclize to yield thieno[2,3-b]pyridines. Temperature control (reflux conditions) and stoichiometric ratios are critical to avoid side products .
  • Microwave-assisted synthesis: Using 2-halobenzonitriles and methyl thioglycolate in DMSO with triethylamine at 130°C, achieving higher yields (58–96%) in reduced reaction times compared to thermal methods .

Advanced Research Questions

Q. How can researchers achieve regioselective functionalization of the thieno[2,3-b]pyridine scaffold, particularly for introducing bromine at specific positions?

  • Answer: Regioselective bromination at the 4-position of thieno[2,3-b]pyridine is achieved using mild brominating agents (e.g., NBS or Br₂) under controlled conditions, yielding 4-bromothieno[2,3-b]pyridine in 87% isolated yield. This selectivity enables downstream cross-coupling reactions for drug discovery applications .

Q. What methodological approaches are recommended for characterizing the structural integrity of this compound derivatives, especially when dealing with complex substituents?

  • Answer: Multi-dimensional NMR (¹H, ¹³C, DEPT, 2D), HRMS, and elemental analysis are essential. For example, ¹H NMR can resolve methylene proton splitting patterns from the bromomethyl group, while HRMS confirms molecular ion peaks (e.g., m/z 214.0464 for C₇H₄BrNS) .

Q. How do structural modifications, such as the introduction of cyclopropyl groups, influence the biological activity of thieno[2,3-b]pyridine derivatives against resistant bacterial strains?

  • Answer: N-Cyclopropyl substitution on 4-oxothieno[2,3-b]pyridines enhances potency against Escherichia coli ATCC 10536 compared to N-ethyl or N-tert-butyl analogs. This is attributed to improved membrane permeability and target binding affinity, validated via comparative MIC assays .

Q. In cases of contradictory cytotoxicity data between different thieno[2,3-b]pyridine derivatives, what analytical strategies can elucidate structure-activity relationships?

  • Answer: Use SAR-guided fragmentation analysis : Compare cytotoxicity (e.g., IC₅₀ values) across derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups). For instance, nitro or acetyl groups at position 3 may reduce activity due to steric hindrance, while halogens enhance intercalation in DNA .

Q. What are the advantages of microwave-assisted synthesis over traditional thermal methods in constructing the thieno[2,3-b]pyridine core?

  • Answer: Microwave irradiation reduces reaction times from hours to minutes (e.g., 130°C for 15–30 minutes) and improves yields (up to 96%) by enabling uniform heating. This method minimizes decomposition of thermally sensitive intermediates, such as α-halo ketones .

Q. How can molecular modeling studies inform the design of thieno[2,3-b]pyridine derivatives with enhanced binding affinities to target enzymes?

  • Answer: Docking simulations (e.g., AutoDock Vina) predict interactions between 4-(phenylamino)thieno[2,3-b]pyridines and enzyme active sites. For example, hydrogen bonding with ATP-binding pockets of kinases can guide the optimization of substituent polarity and positioning .

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